(4-Methoxy-9H-xanthen-9-yl)acetaldehyde
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Overview
Description
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is an organic compound that belongs to the xanthene family Xanthenes are known for their tricyclic structure consisting of two benzene rings fused to a pyran ring This particular compound features a methoxy group at the 4-position and an acetaldehyde group at the 9-position of the xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Cyclization: The initial step involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction forms 4-methoxy-9H-xanthen-9-one.
Reduction: The 4-methoxy-9H-xanthen-9-one is then reduced to 4-methoxy-9H-xanthen-9-ol using a reducing agent like sodium borohydride.
Oxidation: Finally, the 4-methoxy-9H-xanthen-9-ol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the cyclization and reduction steps to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems for the oxidation step to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrochloric acid (HCl) for demethylation followed by nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH).
Major Products
Oxidation: (4-Methoxy-9H-xanthen-9-yl)acetic acid.
Reduction: (4-Methoxy-9H-xanthen-9-yl)methanol.
Substitution: 4-Hydroxy-9H-xanthen-9-yl)acetaldehyde or (4-Amino-9H-xanthen-9-yl)acetaldehyde.
Scientific Research Applications
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful as a fluorescent probe.
Biological Activity: The compound’s methoxy and aldehyde groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to potential anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-9H-xanthen-9-yl)acetaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Amino-9H-xanthen-9-yl)acetaldehyde: Similar structure but with an amino group instead of a methoxy group.
(4-Methoxy-9H-xanthen-9-yl)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the xanthene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
820210-84-2 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(4-methoxy-9H-xanthen-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H14O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,10-11H,9H2,1H3 |
InChI Key |
ALTQVBVUIBZIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CC=O |
Origin of Product |
United States |
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